molecular formula C9H7BrN2O2 B8410523 (7-bromo-1H-benzimidazol-1-yl)acetic acid

(7-bromo-1H-benzimidazol-1-yl)acetic acid

Cat. No. B8410523
M. Wt: 255.07 g/mol
InChI Key: PLWWZNCKGRRXOP-UHFFFAOYSA-N
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Patent
US07645784B2

Procedure details

Alternatively, the title compound was synthesised according to the procedure described for the synthesis of (7-bromo-1H-benzimidazol-1-yl)acetic acid (parts A-D) starting from 1,2-dichloro-3-nitrobenzene. The new intermediates isolated were:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]2[N:8]([CH2:11][C:12]([OH:14])=[O:13])[CH:9]=[N:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.[Cl:15]C1C=CC=C([N+]([O-])=O)C=1Cl>>[Cl:15][C:2]1[C:7]2[N:8]([CH2:11][C:12]([OH:14])=[O:13])[CH:9]=[N:10][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC2=C1N(C=N2)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)[N+](=O)[O-])Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The new intermediates isolated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC2=C1N(C=N2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.